1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]- is a complex organic compound characterized by its unique structure that includes an isoindole core and a side chain containing a difluorophenyl group. Its molecular formula is , with a molecular weight of approximately 316.30 g/mol . This compound is part of the isoindole derivatives, which are known for their diverse biological activities and potential therapeutic applications.
The chemical reactivity of 1H-Isoindole-1,3(2H)-dione derivatives typically involves nucleophilic attacks on the carbonyl groups present in the isoindole structure. These reactions can lead to various modifications, such as:
Research has indicated that isoindole derivatives exhibit a range of biological activities, including:
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]- can be achieved through several methods:
This compound has potential applications in various fields:
Interaction studies involving 1H-Isoindole-1,3(2H)-dione focus on its binding affinity with biological targets such as enzymes and receptors. Investigations often utilize techniques like:
These studies help elucidate the pharmacological profile of the compound and its potential therapeutic uses.
Several compounds share structural similarities with 1H-Isoindole-1,3(2H)-dione, highlighting its uniqueness:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1H-Isoindole | Basic structure without substituents | Foundational structure for many derivatives |
| 3-Aminoisoindole | Contains an amino group at position 3 | Potentially different biological activity |
| Isoquinoline | Related bicyclic structure | Different nitrogen positioning affects properties |
| Benzofuroxan | Contains similar ring systems | Known for distinct pharmacological activities |
These compounds illustrate variations in functional groups and structural arrangements that can significantly influence their biological activities and applications .